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Introduction

The cyclopropanation of α,β-unsaturated carbonyl compounds using dimethylsulfoxonium

methylide, generated from trimethylsulfoxonium bromide, is a cornerstone of organic

synthesis known as the Corey-Chaykovsky reaction.[1][2][3] This reaction provides a reliable

method for the formation of a three-membered ring, a structural motif present in numerous

natural products and biologically active molecules.[4] The reaction proceeds via a nucleophilic

1,4-conjugate addition of the sulfur ylide to the enone, followed by an intramolecular cyclization

to form the cyclopropyl group.[2][5] This methodology is valued for its high stereochemical

control, typically yielding the thermodynamically more stable trans-cyclopropanes.[4][6]

Mechanism of Action

The reaction is initiated by the deprotonation of trimethylsulfoxonium bromide with a strong

base, such as sodium hydride (NaH), to form the reactive intermediate, dimethylsulfoxonium

methylide.[2] This ylide then acts as a nucleophile, attacking the β-carbon of the α,β-

unsaturated carbonyl compound in a Michael-type addition.[2][4] The resulting enolate

subsequently undergoes an intramolecular nucleophilic substitution, where the enolate oxygen

attacks the carbon bearing the sulfoxonium group, leading to the displacement of dimethyl

sulfoxide (DMSO) and the formation of the cyclopropane ring.[5]
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The cyclopropyl moiety is a key pharmacophore in a variety of therapeutic agents due to its

unique conformational properties and metabolic stability. The Corey-Chaykovsky

cyclopropanation is therefore a widely employed strategy in medicinal chemistry and drug

development. For instance, chalcones, which are recognized as "privileged structures" in

medicinal chemistry, can be converted to their cyclopropyl derivatives, potentially enhancing

their therapeutic efficacy.[1] The resulting cyclopropyl ketones are versatile intermediates that

can be further elaborated into more complex molecular architectures.[7] The reaction's

tolerance to a range of functional groups makes it suitable for the late-stage modification of

complex molecules.[7]
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Caption: General overview of the cyclopropanation reaction, from ylide formation to the final

product.
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Experimental Protocols
Protocol 1: General Procedure for the Cyclopropanation
of α,β-Unsaturated Ketones
This protocol is adapted from studies on the cyclopropanation of various enones.[4]

Materials:

Trimethylsulfoxonium bromide or iodide (1.2 - 2.0 equiv.)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.0 equiv.)

α,β-Unsaturated ketone (1.0 equiv.)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Hexanes (for washing NaH)

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen

inlet)

Procedure:

Preparation of the Ylide:

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or

argon), add sodium hydride (60% dispersion in mineral oil).

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully

decant the hexanes.
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Add anhydrous DMSO or DMF to the flask, followed by the portion-wise addition of

trimethylsulfoxonium bromide or iodide at room temperature.

Stir the resulting mixture at room temperature for 1 hour. The solution should become

clear, indicating the formation of the dimethylsulfoxonium methylide.

Cyclopropanation Reaction:

In a separate flask, dissolve the α,β-unsaturated ketone in anhydrous THF or DMF.

Cool the ylide solution to a specified temperature (e.g., -30 °C to 0 °C) using an

appropriate cooling bath.

Slowly add the solution of the enone to the ylide solution via a syringe or dropping funnel

over 15-20 minutes.

Stir the reaction mixture at the cooled temperature for a designated time (e.g., 1 hour),

and then allow it to warm to room temperature and stir for an additional 2-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification:

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl

solution.

Extract the aqueous layer with diethyl ether (3 x 20 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

cyclopropyl ketone.
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Caption: A stepwise workflow for the cyclopropanation of α,β-unsaturated carbonyls.

Data Presentation
Table 1: Cyclopropanation of Chalcones
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The following table summarizes the yields of various substituted cyclopropyl chalcones

synthesized via the Corey-Chaykovsky reaction.[1]

Entry Ar¹ (on carbonyl) Ar² (on phenyl ring) Yield (%)

1 Phenyl Phenyl 70

2 4-Methoxyphenyl Phenyl 82

3 4-Chlorophenyl Phenyl 75

4 Phenyl 4-Chlorophenyl 68

5 Phenyl 4-Methylphenyl 78

Table 2: Cyclopropanation of γ-Silyloxy-α,β-Unsaturated
Aryl Ketones
This table presents the yields and diastereomeric ratios for the cyclopropanation of a series of

γ-silyloxy-α,β-unsaturated aryl ketones.[4]
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Entry Substrate Yield (%)
Diastereomeric
Ratio (anti:syn)

1

γ-(tert-

butyldimethylsilyloxy)-

α,β-unsaturated aryl

ketone (Aryl = Phenyl)

97 >10:1

2

γ-(tert-

butyldimethylsilyloxy)-

α,β-unsaturated aryl

ketone (Aryl = 4-Cl-

Ph)

95 >10:1

3

γ-(tert-

butyldimethylsilyloxy)-

α,β-unsaturated aryl

ketone (Aryl = 4-

MeO₂C-Ph)

92 >10:1

4

γ-(tert-

butyldiphenylsilyloxy)-

α,β-unsaturated alkyl

ketone

85 >10:1

Table 3: Cyclopropanation of Various Enones with an
Improved In Situ Ylide Generation
This table showcases the yields for the cyclopropanation of diverse enones using an in situ

ylide generation method with an organic base (MTBD) in acetonitrile.[6]
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Entry Substrate Product Yield (%)

1 Chalcone
trans-1-Benzoyl-2-

phenylcyclopropane
95

2
4-Phenylbut-3-en-2-

one

trans-1-Acetyl-2-

phenylcyclopropane
80

3 Cyclohex-2-enone
Bicyclo[4.1.0]heptan-

2-one
75

4 (E)-Ethyl cinnamate

trans-Ethyl 2-

phenylcyclopropaneca

rboxylate

88

5
(E)-3-

Phenylacrylonitrile

trans-2-

Phenylcyclopropanec

arbonitrile

92
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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